molecular formula C9H10N2O B1523292 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1190380-38-1

5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1523292
M. Wt: 162.19 g/mol
InChI Key: VNYNRNAJJGDULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the molecular formula C9H10N2O . It is used for research purposes and is not intended for human use .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 1H-isoindole-1,3(2H)-dione derivatives, which are structurally similar to the compound . Another study reported the highly enantioselective synthesis of 2,3-dihydro-1H-imidazoisoindol-5(9bH)-ones via catalytic asymmetric intramolecular cascade imidization-nucleophilic addition-lactamization .


Molecular Structure Analysis

The molecular structure of “5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one” has been confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Diastereoselective Synthesis of Deoxyaminosugars : A methodology involving the diastereoselective addition of amines to vinyl sulfone-modified carbohydrates has been developed, illustrating the synthesis of new classes of aminosugars. This process underscores a novel route for N-alkylation and the introduction of amines to pyranoses, showcasing the compound's potential in synthetic organic chemistry (Ravindran et al., 2000).

  • One-Pot Synthesis of Isoindolin-1-ones : Research demonstrates an efficient one-pot synthesis process for 3-(aryl and alkyl)methylene-2,3-dihydro-1H-isoindol-1-ones. This highlights the compound's relevance in facilitating streamlined synthetic routes for complex structures, pointing towards its utility in drug synthesis and material science (Couture et al., 1997).

Analytical Chemistry and Material Science

  • Fluorescent Isoindole Derivatives for Amino Sugars : A method using 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde as a derivatization agent forms highly fluorescent isoindole derivatives. These derivatives can be separated and detected at attomole levels, showcasing applications in high-sensitivity analytical techniques for biological and chemical analysis (Liu et al., 1991).

  • Capillary Electrophoresis with Laser-Induced Fluorescence Detection : Utilization of specific derivatization agents for amino sugars has led to the development of capillary electrophoresis methods with laser-induced fluorescence detection. This application is pivotal for the ultra-sensitive analysis of monosaccharides and polysaccharides, pointing towards its significance in biochemical and clinical research (Liu et al., 1991).

properties

IUPAC Name

5-amino-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYNRNAJJGDULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680571
Record name 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

CAS RN

1190380-38-1
Record name 5-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190380-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-methyl-5-nitroisoindolin-1-one (50 mg, 0.26 mmol) was dissolved in EtOH (1.3 ml) with heating, and tin chloride (117 mg, 0.52 mmol) added. The solution was stirred at 79° C. for 2 hours. The mixture was cooled to RT, diluted with 4:1 water:saturated sodium bicarbonate (aq, 100 ml), extracted with EtOAc (3×100 ml), the organics combined, washed with brine, dried over Na2SO4, filtered and the volatiles removed in vacuum. The product was purified by chromatography on SiO2 eluting with 5% MeOH:DCM+1% TEA to give the titled compound.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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